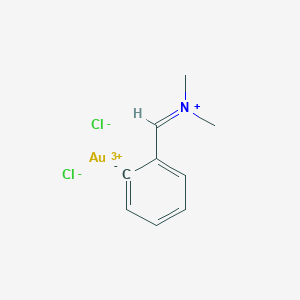![molecular formula C16H14Cl2O8-2 B14351006 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate CAS No. 93460-98-1](/img/no-structure.png)
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is an organic compound characterized by its benzene ring substituted with two ester groups, each containing a 3-chloropropoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 3-chloropropanol.
Oxidation: Quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biological Studies: Investigated for its potential as a building block in the design of bioactive molecules or drug candidates.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: The parent compound from which 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is derived.
4,5-Bis[(2-chloroethoxy)carbonyl]benzene-1,2-dicarboxylate: A similar compound with 2-chloroethoxy groups instead of 3-chloropropoxy groups.
4,5-Bis[(3-bromopropoxy)carbonyl]benzene-1,2-dicarboxylate: A bromine-substituted analog.
Uniqueness
This compound is unique due to the presence of 3-chloropropoxy groups, which impart distinct reactivity and properties compared to its analogs. The chlorine atoms provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propriétés
| 93460-98-1 | |
Formule moléculaire |
C16H14Cl2O8-2 |
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
4,5-bis(3-chloropropoxycarbonyl)phthalate |
InChI |
InChI=1S/C16H16Cl2O8/c17-3-1-5-25-15(23)11-7-9(13(19)20)10(14(21)22)8-12(11)16(24)26-6-2-4-18/h7-8H,1-6H2,(H,19,20)(H,21,22)/p-2 |
Clé InChI |
PWEICUZEXDJKBQ-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C(=CC(=C1C(=O)OCCCCl)C(=O)OCCCCl)C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


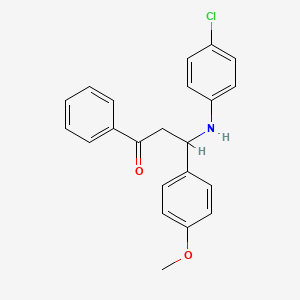
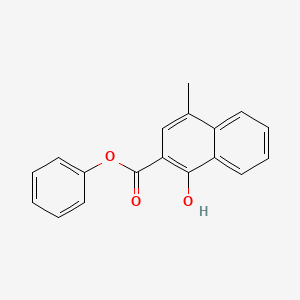
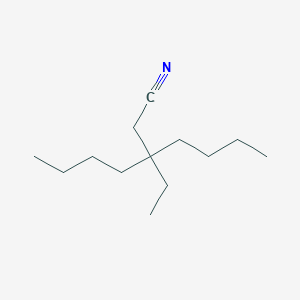
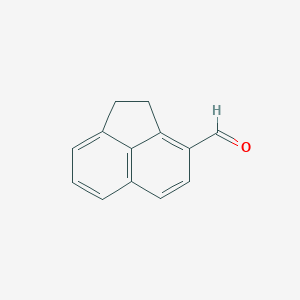
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
